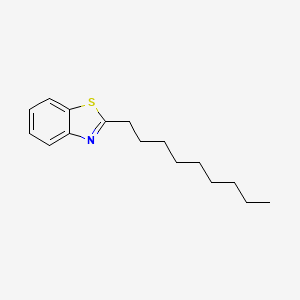

2-Nonyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

6340-30-3 |

|---|---|

Molecular Formula |

C16H23NS |

Molecular Weight |

261.4 g/mol |

IUPAC Name |

2-nonyl-1,3-benzothiazole |

InChI |

InChI=1S/C16H23NS/c1-2-3-4-5-6-7-8-13-16-17-14-11-9-10-12-15(14)18-16/h9-12H,2-8,13H2,1H3 |

InChI Key |

AICWWPXXVFXLOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 Nonyl 1,3 Benzothiazole Derivatives

Impact of Substituents at the C-2 Position on Biological Activity

The C-2 position of the benzothiazole (B30560) ring is a primary site for chemical modification and plays a pivotal role in determining the compound's biological activity. benthamscience.comresearchgate.net The introduction of various functional groups at this position can dramatically alter the pharmacological profile, including anticancer, antimicrobial, and enzyme inhibitory activities. nih.govrsc.org

The nature of the substituent at the C-2 position significantly influences the molecule's potency and selectivity. For instance, the introduction of aryl groups, such as a phenyl ring, can confer potent anticancer and anti-inflammatory properties. pharmacyjournal.in The activity can be further tuned by substitutions on this phenyl ring; for example, methoxy (B1213986) (-OCH3) and nitro (-NO2) groups at the 4th position of the phenyl ring have been shown to enhance antibacterial action. nih.gov

Different heterocyclic moieties attached to the C-2 position also impart distinct biological activities. Thiazolidin-4-one derivatives, for example, are known to exhibit antimicrobial and particularly antifungal activity. jocpr.com Similarly, the incorporation of a 1,3,4-oxadiazole (B1194373) ring at the C-2 position has been shown to produce compounds with significant antimicrobial effects. researchgate.net The activity of benzothiazole at the C-2 position can be strengthened by the presence of a thiol group, amino group, or a pyrazoline moiety. pharmacyjournal.in

In the context of enzyme inhibition, specific substitutions at C-2 are critical for target binding. Studies on benzothiazole derivatives as human GSTP1-1 enzyme inhibitors revealed that a benzamide (B126) moiety on the benzothiazole ring is important for activity. esisresearch.org Specifically, a hydrophobic group at the para position of the phenyl ring of this benzamide substituent is required for interaction with the active site residue Tyr108. esisresearch.org

The following table summarizes the impact of various substituents at the C-2 position on the biological activity of benzothiazole derivatives.

| Substituent at C-2 | Observed Biological Activity | Reference |

|---|---|---|

| Aryl Groups (e.g., Phenyl) | Anticancer, Anti-inflammatory, Antimicrobial | pharmacyjournal.innih.gov |

| Thiol Group (-SH) | Antibacterial, Anti-inflammatory | pharmacyjournal.innih.gov |

| Amino Group (-NH2) | Anticancer, Antiviral | pharmacyjournal.inmdpi.com |

| Thiazolidin-4-one | Antifungal, Antibacterial | nih.govjocpr.com |

| 1,3,4-Oxadiazole | Antibacterial, Antifungal, Anti-inflammatory, Analgesic, Anticancer | researchgate.net |

| Benzamide | Enzyme Inhibition (hGSTP1-1) | esisresearch.org |

Influence of Alkyl Chain Length on Biological Activity Profiles

The length of the alkyl chain at the C-2 position, such as the nonyl group in 2-Nonyl-1,3-benzothiazole, is a critical determinant of the compound's physicochemical properties and, consequently, its biological activity. The lipophilicity, or fat-solubility, of the molecule is directly influenced by the alkyl chain length, which in turn affects its ability to cross cell membranes and interact with molecular targets.

Studies on related heterocyclic compounds have demonstrated a clear correlation between alkyl chain length and biological efficacy. For instance, in a series of benzimidazole (B57391) derivatives, which are structurally similar to benzothiazoles, antifungal activity was shown to be dependent on the length of the N-alkyl chain. Specifically, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited the most potent antifungal activities among the tested compounds. nih.gov This suggests that an optimal chain length, likely in the C9-C10 range, provides the ideal balance of lipophilicity for penetrating fungal cell membranes and interacting with the target.

The alkyl chain can also influence the molecule's three-dimensional structure and how it packs in a solid state, which can affect its bioavailability. Research on benzothiazole-derived squarylium dyes showed that varying the alkyl chain length led to different crystal packing arrangements. rsc.org These structural changes, driven by interactions involving the alkyl chains, impacted the planarity of the molecule's core π-conjugated system. rsc.org Such conformational effects can be crucial for the precise "lock-and-key" fit required for interaction with a biological target.

While some studies have noted that the yield of synthesis for 2-alkyl benzothiazoles was not influenced by the fatty acid chain length, the biological impact remains significant. mdpi.com The lipophilic character imparted by a long alkyl chain like a nonyl group is often crucial for activities that require membrane interaction, such as antimicrobial or antifungal effects.

| Alkyl Chain Length/Type | Observed Effect | Compound Class | Reference |

|---|---|---|---|

| Nonyl (C9) / Decyl (C10) | Optimal antifungal activity | Benzimidazoles | nih.gov |

| Variable Alkyl Chains | Affects crystal packing and molecular planarity | Benzothiazole-derived squarylium dyes | rsc.org |

| Long Alkyl Chains | Increases lipophilicity, crucial for membrane-targeting activities | General Heterocycles | pharmacyjournal.in |

Role of the Benzothiazole Moiety in Molecular Recognition

The benzothiazole ring system itself is not merely a passive scaffold but an active participant in molecular recognition, earning it the designation of a "privileged scaffold" in medicinal chemistry. mdpi.compcbiochemres.com This planar, bicyclic, and electron-rich heterocyclic system possesses unique properties that enable it to interact effectively with a wide range of biological targets, including enzymes and nucleic acids. nih.govmdpi.com

One of the key features of the benzothiazole moiety is its extended π-delocalized system. This allows for π–π stacking interactions, a type of non-covalent interaction that is crucial for the binding of molecules to the active sites of proteins and for intercalation into DNA. nih.gov For example, some 2-arylbenzothiazole derivatives are thought to exert their anticancer effects by binding to DNA, a process facilitated by the planar benzothiazole core. mdpi.com

The nitrogen and sulfur heteroatoms within the thiazole (B1198619) ring are also critical for biological activity. They can act as hydrogen bond acceptors, forming specific interactions with amino acid residues in an enzyme's active site. nih.gov These directed interactions are essential for the correct orientation of the inhibitor within the binding pocket, leading to potent inhibition. Molecular docking studies of benzothiazole derivatives as inhibitors of Candida albicans N-myristoyltransferase have visualized various hydrophobic and hydrogen-bonding interactions between the benzothiazole inhibitors and the target enzyme. nih.gov

Rational Design Principles for Modulating Bioactivity through Structural Modifications

The rational design of benzothiazole derivatives involves a systematic approach to structural modification, guided by an understanding of SAR, to enhance desired biological activities and selectivity. rsc.org This process often leverages computational methods and established medicinal chemistry strategies to create more potent and effective compounds.

A key principle is the modification of substituents at specific positions on the benzothiazole ring. Literature reveals that substitutions at the C-2 and C-6 positions are particularly effective for modulating a variety of biological activities. benthamscience.comresearchgate.net For instance, adding electron-withdrawing groups like nitro or cyano at the C-6 position has been found to increase the antiproliferative activity of certain 2-phenylbenzothiazole (B1203474) derivatives. nih.gov Similarly, a methoxy group at C-6 can significantly enhance kinase-targeted anticancer activity. mdpi.com

Another powerful design strategy is molecular hybridization, where the benzothiazole scaffold is combined with other known pharmacophores (biologically active structural units). This can lead to synergistic effects or multi-target activity. For example, hybrid molecules incorporating benzothiazole and other heterocyclic structures like pyrimidinone or thiazolidin-4-one have been synthesized to create new classes of antimicrobial agents. jocpr.com

Computational tools such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are indispensable in modern drug design. nih.govresearchgate.net QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net These models can predict the activity of novel, unsynthesized compounds and highlight which structural features are most important for bioactivity. nih.gov For example, a 3D-QSAR study on Candida albicans N-myristoyltransferase inhibitors provided detailed contour maps that guided the design of new derivatives with potentially higher activity by indicating favorable and unfavorable regions for steric and electrostatic interactions. nih.gov Molecular docking simulates the binding of a molecule to a target protein, providing insights into the specific interactions that stabilize the complex and guiding modifications to improve this binding. esisresearch.orgnih.gov

By combining these principles—strategic substitution, molecular hybridization, and computational modeling—researchers can rationally design novel this compound derivatives and other analogs with optimized bioactivity profiles for specific therapeutic targets.

Advanced Computational and Theoretical Chemistry of 2 Nonyl 1,3 Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of molecules.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important method for studying the molecular geometry and electronic structure of organic compounds, including benzothiazole (B30560) derivatives. scirp.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized geometry of these molecules. nbu.edu.sa

The electronic structure of benzothiazole derivatives is characterized by the distribution of electron density and the nature of the chemical bonds. DFT calculations provide insights into bond lengths and angles. For instance, in related benzothiazole derivatives, the C-C bond lengths within the benzene (B151609) ring and the C=N bond length in the thiazole (B1198619) ring have been computationally determined. nbu.edu.sa The presence of the electron-withdrawing nitrogen and sulfur atoms in the thiazole ring influences the electronic properties of the entire fused system. niscpr.res.in

Table 1: Representative Calculated Geometrical Parameters for 1,3-Benzothiazole Derivatives from DFT Studies

| Parameter | 2-vinyl-1,3-benzothiazole | 2-(2-pyridyl)-1,3-benzothiazole |

| C-C Bond Length (Å) | 1.457 | 1.480 |

| C=N Bond Length (Å) | - | 1.341 |

| Rotational Barrier (kcal/mol) | 5.73 | 9.78 |

This table presents data from a study on various 1,3-benzothiazole derivatives to illustrate the type of information obtained from DFT calculations. nbu.edu.sa The values for 2-Nonyl-1,3-benzothiazole would require specific calculations.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In benzothiazole derivatives, the HOMO is typically located on the electron-rich benzothiazole ring system, while the LUMO distribution can be influenced by the nature of the substituent at the 2-position. mdpi.com For this compound, the nonyl group, being an electron-donating alkyl chain, would be expected to slightly raise the energy of the HOMO.

Computational studies on various benzothiazole derivatives have shown that the HOMO-LUMO energy gap can be tuned by altering the substituent at the 2-position. scirp.orgmdpi.com For example, a study on a series of benzothiazole derivatives found that the ΔE values ranged from 4.46 to 4.73 eV. mdpi.com The specific HOMO and LUMO energies for this compound would need to be determined through dedicated DFT calculations.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole | - | - | - |

| 2-Amino-benzothiazole | -0.2221 | -0.0266 | 0.1955 |

| 2-Hydroxy-benzothiazole | -0.2392 | -0.0334 | 0.2058 |

| 2-Methylthio-benzothiazole | -0.2271 | -0.043 | 0.1841 |

This table showcases calculated values for different 2-substituted benzothiazoles to provide a comparative context. scirp.org Data for this compound is not available in the provided sources.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

Computational methods, particularly Time-Dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. mdpi.com These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic transitions and vibrational modes.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). researchgate.net For benzothiazole derivatives, the absorption bands are typically associated with electronic transitions within the aromatic system. core.ac.uk

IR Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as C-H, C=N, and C-S in the benzothiazole ring. core.ac.uk

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. mdpi.comnih.gov These calculated shifts can be compared with experimental data to confirm the molecular structure. nih.gov For this compound, calculations would predict the chemical shifts for the protons and carbons of the benzothiazole core and the nonyl chain.

Computational Assessment of Aromaticity

Several computational indices are used to evaluate aromaticity, including:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. researchgate.net Studies on benzothiazole moieties have shown that the benzene ring exhibits a higher HOMA value (e.g., 0.95) compared to the thiazole ring (e.g., 0.69), indicating a greater degree of aromaticity in the benzene portion. researchgate.net

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding at the center of a ring. unirioja.es Negative NICS values are indicative of aromaticity, with more negative values suggesting a stronger aromatic character. mdpi.com For the benzothiazole system, NICS calculations would likely confirm the aromatic nature of the benzene ring and the lesser, but still present, aromaticity of the thiazole ring.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are essential for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins. biointerfaceresearch.comijprajournal.com This is crucial for drug discovery and understanding the potential biological activities of a compound. wjarr.com

Ligand-Receptor Interactions and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target receptor, typically a protein. wjarr.com The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function.

Benzothiazole derivatives have been the subject of numerous molecular docking studies to investigate their potential as inhibitors for various enzymes and receptors implicated in diseases such as cancer, bacterial infections, and neurological disorders. nih.govnih.govnih.gov These studies have shown that the benzothiazole scaffold can form key interactions with the amino acid residues in the active site of a protein.

Table 3: Examples of Molecular Docking Studies on Benzothiazole Derivatives

| Target Protein | Disease Area | Key Findings from Docking Studies |

| p56lck | Cancer | Benzothiazole-thiazole hybrids identified as competitive inhibitors, showing interactions with the ATP binding site. biointerfaceresearch.com |

| VEGFR-2 | Cancer | Benzothiazole derivatives designed as inhibitors, with modifications to enhance binding affinity. nih.gov |

| GABA-aminotransferase | Epilepsy | Designed benzothiazole derivatives showed good docking scores, suggesting potential as anticonvulsant agents. wjarr.com |

| E. coli Dihydroorotase | Bacterial Infections | Active benzothiazole compounds showed significant binding to the enzyme's active site. nih.gov |

This table provides examples of how molecular docking is applied to benzothiazole derivatives to predict their biological potential. Specific docking studies for this compound against particular targets would be needed to determine its specific interactions and binding affinities.

Prediction of Putative Biological Targets

The identification of biological targets for a small molecule like this compound is a critical step in understanding its potential bioactivity. In silico methods provide a rapid and cost-effective means to generate hypotheses for experimental validation. nih.gov These computational strategies can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com

Ligand-based methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities. nih.gov By comparing the structure of this compound to databases of compounds with known biological targets, potential protein interactions can be inferred. nih.gov Techniques such as 2D fingerprinting and 3D shape similarity searches are employed to quantify this resemblance. nih.gov Given that various benzothiazole derivatives have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, it is plausible that this compound could interact with targets within these domains. mdpi.comnih.govnih.govnih.gov For instance, some benzothiazole derivatives have been investigated as inhibitors of enzymes like peptide deformylase and uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), which are crucial for bacterial survival. nih.gov

Structure-based methods, such as reverse or inverse docking, involve screening this compound against a library of 3D protein structures to identify potential binding partners. creative-biolabs.comnih.gov This approach calculates the binding affinity of the molecule to various protein targets, thereby predicting the most likely interactions. nih.gov The long nonyl chain of this compound would significantly influence its binding profile, likely favoring targets with hydrophobic pockets.

Modern approaches often integrate machine learning and artificial intelligence to analyze vast datasets and predict compound-target interactions with greater accuracy. nih.govri.se These models are trained on existing data to recognize complex patterns that correlate chemical structures with biological outcomes. nih.gov

Table 1: In Silico Methods for Putative Biological Target Prediction

| Methodology | Principle | Application to this compound |

| Ligand-Based | "Similar molecules have similar biological activities." | Comparison with known active benzothiazoles to infer targets. |

| Structure-Based (Reverse Docking) | Fitting the molecule into the binding sites of a protein library. | Identification of proteins with favorable binding energies. |

| Machine Learning | Algorithmic analysis of structure-activity relationships. | Prediction of a broader range of potential biological interactions. |

Molecular Dynamics Simulations to Elucidate Adsorption Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the physical movement of atoms and molecules over time. nih.govacs.org This technique can provide a detailed, atomic-level understanding of how this compound adsorbs onto various surfaces. nih.govacs.org Such studies are crucial for applications where surface interactions are important, for instance, in material science or environmental fate studies.

An MD simulation of this compound would typically involve placing the molecule in a simulation box with a surface of interest (e.g., a polymer, metal, or mineral surface) and a solvent, such as water. nih.govacs.org The interactions between all atoms are defined by a force field, and the trajectories of the atoms are calculated by solving Newton's equations of motion. nih.govacs.org

From these simulations, several key parameters can be extracted to elucidate the adsorption mechanism:

Adsorption Energy: Calculation of the change in energy when the molecule moves from the bulk solvent to the surface provides a measure of the adsorption strength. nih.gov

Molecular Orientation: The preferred orientation of the benzothiazole ring and the nonyl tail relative to the surface can be determined. This reveals which parts of the molecule are critical for the interaction.

Interaction Forces: MD simulations can distinguish between different types of interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding, that govern the adsorption process. nih.govacs.org

Solvent Effects: The role of the surrounding solvent molecules in mediating or competing with the adsorption process can be visualized and quantified.

For example, a simulation could reveal whether the planar benzothiazole ring prefers to lie flat on the surface to maximize van der Waals interactions or if the nonyl chain plays a more dominant role in anchoring the molecule. The insights gained from MD simulations can guide the design of materials with specific affinities for or resistance to adsorption by molecules like this compound.

In Silico Prediction of Physico-chemical and Pharmacokinetic Parameters Relevant to Research

In silico tools are widely used to predict the physicochemical and pharmacokinetic properties of molecules, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). ri.senih.gov These predictions are valuable for assessing the potential behavior of a compound in a biological system and for prioritizing molecules in research and development. nih.govmdpi.com

For this compound, a range of properties can be computationally estimated. Basic physicochemical properties are often calculated based on the molecular structure. More complex pharmacokinetic parameters are typically predicted using quantitative structure-activity relationship (QSAR) models, which are statistical models built on experimental data from other compounds. nih.gov

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C16H23NS | PubChem |

| Molecular Weight | 261.4 g/mol | PubChem nih.gov |

| XLogP3 | 6.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 8 | PubChem nih.gov |

| Topological Polar Surface Area | 41.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 18 | PubChem nih.gov |

| Formal Charge | 0 | PubChem |

The high XLogP3 value suggests that this compound is highly lipophilic, which would influence its absorption and distribution. For instance, high lipophilicity can lead to good absorption through the gut but may also result in extensive distribution into fatty tissues and a higher likelihood of metabolism by cytochrome P450 enzymes. nih.gov

Table 3: Examples of In Silico Predicted Pharmacokinetic Parameters

| Parameter | Description | Relevance for this compound |

| Human Intestinal Absorption (HIA) | The percentage of the compound absorbed from the human small intestine. acs.org | The high lipophilicity suggests potentially high HIA. |

| Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood plasma. mdpi.com | Lipophilic compounds often exhibit high PPB, which can limit the amount of free compound available to exert a biological effect. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the barrier protecting the brain. mdpi.com | The physicochemical properties of this compound would be used in models to predict its potential to enter the central nervous system. |

| Metabolism by Cytochrome P450 (CYP) enzymes | Predicts which CYP isoforms are likely to metabolize the compound. nih.gov | This is crucial for understanding the compound's metabolic stability and potential for drug-drug interactions. |

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. nih.gov | The long nonyl chain suggests that aqueous solubility is likely to be low. |

These in silico predictions provide a valuable initial assessment of the properties of this compound, guiding further experimental investigation and providing a deeper understanding of its chemical and biological nature.

Applications of 2 Nonyl 1,3 Benzothiazole in Specialized Chemical Fields

Applications in Materials Science

In the realm of materials science, the benzothiazole (B30560) moiety is a key building block for developing materials with tailored electronic and optical properties.

The 2,1,3-benzothiadiazole (B189464) (BTD) core, a close structural relative of benzothiazole, is a crucial acceptor unit in the design of organic optoelectronic materials. polyu.edu.hk Its strong electron-withdrawing nature allows for the construction of donor-acceptor (D-A) molecules and polymers, which are fundamental to organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). polyu.edu.hkmdpi.com The synthesis of materials incorporating the BTD core can enhance the electronic properties of the resulting organic materials. polyu.edu.hk

Researchers have synthesized various BTD derivatives for use as organic semiconductors. nih.govnih.gov For instance, new BTD derivatives functionalized with carbazole (B46965) have been characterized as p-channel organic semiconductors for thin-film transistors. nih.gov The strategy of creating D-A structures enables the tuning of optoelectric properties and band gap levels by systematically varying the donor and acceptor units. polyu.edu.hk Polymers based on BTD have demonstrated the ability to create low-bandgap materials and have shown potential in applications like photovoltaics and light-emitting devices. mdpi.com Computational studies on related structures suggest that combining 2,1,3-benzochalcogenadiazoles with other units can result in materials with ambipolar (both hole and electron transporting) properties. researchgate.net The introduction of different side chains, such as the nonyl group, is a common strategy to modify solubility and molecular packing, which are critical for device performance.

The benzothiazole ring system is a component in various functional dyes. Its derivatives are noted for their fluorescence properties and are used in the development of imaging reagents and other luminescent materials. mdpi.com The 2,1,3-benzothiadiazole heterocycle, in particular, has garnered increasing interest for its use in dyestuffs and white light-emitting polymers due to its favorable electronic and photophysical properties. wikipedia.org

Research into fluorescent liquid crystals based on the 2,1,3-benzothiadiazole core demonstrates that these molecules can exhibit strong fluorescence, with emissions tunable across the visible spectrum. mdpi.comresearchgate.net These compounds often display large Stokes shifts, which is the difference between the absorption and emission maxima, indicating significant structural relaxation in the excited state. researchgate.net This property is highly desirable for applications in fluorescent probes and sensitizers. The synthesis of benzothiazole derivatives via methods like the condensation of 2-aminobenzenethiol with aldehydes can yield products with strong fluorescence in the 450–600 nm range and high quantum yields. mdpi.com

Benzothiazole and its derivatives are widely used in polymer and rubber science, most notably as vulcanization accelerators in rubber production. uri.edunih.gov During the vulcanization of rubber, these compounds participate in the formation of sulfur cross-links between polymer chains, a process that imparts strength, durability, and elasticity to the rubber. The presence of benzothiazole-derived accelerators can significantly speed up the vulcanization process and improve the properties of the final product. These compounds are known to leach from rubber products, such as crumb rubber materials used in asphalt. uri.edu

The benzothiazole scaffold is an important core unit in the design of liquid crystals. uobasrah.edu.iq Its inclusion in a molecule can impart significant lateral and longitudinal dipoles, influencing the resulting mesomorphic (liquid crystalline) properties. uobasrah.edu.iq Specifically, derivatives of the related 2,1,3-benzothiadiazole (BTD) have been extensively studied for creating fluorescent nematic liquid crystals. mdpi.comnih.gov

Recent research has focused on designing BTD-based molecules that exhibit a nematic liquid crystal phase at room temperature, which is crucial for practical applications in displays and sensors. mdpi.comnih.gov Studies have shown that creating asymmetrical molecules incorporating a BTD core, a long alkyl chain like a nonyl group at one end, and various functional groups at the other can successfully produce low-temperature nematic liquid crystals. mdpi.comnih.gov The flexible nonyl chain helps to lower the melting point and stabilize the liquid crystal phase. These materials combine the properties of anisotropy and fluidity with intrinsic fluorescence, making them promising for next-generation display technologies and optical sensors. nih.gov

| Application Area | Specific Role of Benzothiazole Core/Derivative | Research Findings |

| Organic Semiconductors | Electron-accepting unit in Donor-Acceptor (D-A) systems. | Creates low-bandgap materials for transistors and solar cells. mdpi.comnih.gov |

| Dye Chemistry | Core structure for fluorescent dyes and sensitizers. | Exhibits strong fluorescence and large Stokes shifts. mdpi.comresearchgate.net |

| Rubber Science | Vulcanization accelerator. | Speeds up sulfur cross-linking in rubber production. uri.edunih.gov |

| Liquid Crystals | Mesogenic core for forming liquid crystal phases. | Nonyl-substituted derivatives form room-temperature nematic phases. mdpi.comnih.gov |

Contributions to Medicinal Chemistry (Focus on Mechanistic Pathways)

The benzothiazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in compounds with a wide range of biological activities, including use as enzyme inhibitors. mdpi.com

The benzothiazole nucleus is a key feature in the design of various enzyme inhibitors. While specific mechanistic studies on 2-Nonyl-1,3-benzothiazole are not widely documented, research on analogous structures provides insight into potential mechanisms of action. For example, inhibitors of the VIM-2 metallo-β-lactamase, an enzyme that confers bacterial resistance to antibiotics, have been developed from related heterocyclic chemotypes like arylsulfonyl-NH-1,2,3-triazoles. nih.gov

Kinetic studies of these inhibitors revealed a classical competitive inhibition mechanism for most of the potent compounds. nih.gov Competitive inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, thereby preventing the natural substrate from binding. This mode of action suggests that the inhibitor's structure is complementary to the enzyme's active site. For a compound like this compound, the benzothiazole ring could interact with amino acid residues in the active site through various non-covalent interactions, while the nonyl chain could occupy a hydrophobic pocket within the site. The development of potent and selective enzyme inhibitors often involves modifying such side chains to optimize binding affinity. nih.gov

Receptor Agonism/Antagonism at the Molecular Level

While direct studies on the receptor binding profile of this compound are not extensively documented, research into the broader class of benzothiazole derivatives indicates potential interactions with various receptors. For instance, certain benzothiazole-based ligands have been synthesized and evaluated for their binding affinities to dopamine (B1211576) (D2S and D3) and serotonin (B10506) (5HT1A) receptors. frontiersin.orgfrontiersin.orgnih.gov These studies reveal that the benzothiazole scaffold can serve as a core structure for developing ligands with nanomolar antagonist affinities at these receptor subtypes. frontiersin.org

Table 1: Investigated Receptor Interactions of Benzothiazole Derivatives

| Receptor Target | Type of Interaction | Structural Moiety Investigated |

| Dopamine D2S/D3 | Antagonist | Benzothiazole-based ligands with 4-phenylpiperazine |

| Serotonin 5HT1A | Variable Affinity | Benzothiazole derivatives with piperazine/homopiperazine rings |

| Serotonin Transporter (SERT) | Variable Affinity | Benzothiazole derivatives with piperazine/homopiperazine rings |

This table is based on research on the broader class of benzothiazole derivatives, not specifically this compound.

Antimicrobial Mechanisms

The benzothiazole scaffold is a recognized pharmacophore in the development of antimicrobial agents. mdpi.com Derivatives have shown activity against a range of bacteria and fungi. nih.govnih.gov The mechanisms underlying this activity are multifaceted and involve the inhibition of essential microbial enzymes.

Docking studies and in-vitro assays have implicated several potential targets for benzothiazole derivatives:

MurB Inhibition: Some benzothiazole derivatives have been found to inhibit uridine (B1682114) diphosphate-N-acetyl enolpyruvyl glucosamine (B1671600) reductase (MurB), an essential enzyme in the bacterial cell wall biosynthesis pathway. researchgate.net

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition: Other studies have shown that benzothiazole compounds can act as inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. nih.gov

LD-Carboxypeptidase Inhibition: The inhibition of LD-Carboxypeptidase, another enzyme involved in bacterial cell wall metabolism, has been proposed as a possible mechanism of antibacterial action. researchgate.net

14-lanosterol demethylase Inhibition: In fungi, benzothiazole derivatives may act by inhibiting 14-lanosterol demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. researchgate.net

Dihydroorotase Inhibition: More recent investigations suggest that some benzothiazoles may inhibit dihydroorotase, an enzyme essential for pyrimidine (B1678525) synthesis in microbes. nih.gov

The presence of the long C9 alkyl chain in this compound is significant. Lipophilicity is a key factor in antimicrobial activity, and it is theorized that such long carbon chains can enhance the compound's ability to penetrate the lipid-rich cell membranes of microorganisms, thereby increasing its effective concentration at the target site.

Antioxidant Action Mechanisms

Benzothiazole derivatives have been investigated for their antioxidant properties, which are crucial in mitigating cellular damage caused by oxidative stress. mdpi.comnih.gov The primary mechanism of action appears to be free radical scavenging. This activity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) test. nih.govmdpi.com

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, converting it to a non-radical form, which is accompanied by a measurable loss of color. derpharmachemica.comresearchgate.net The FRAP assay, on the other hand, assesses the ability of an antioxidant to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺). mdpi.com The benzothiazole nucleus, with its electron-rich heteroatoms, is capable of stabilizing radicals, and substitutions on the ring system can modulate this activity. nih.govresearchgate.net While the specific contribution of the 2-nonyl group to the antioxidant mechanism has not been explicitly detailed, it may influence the compound's solubility and localization within cellular compartments, potentially affecting its interaction with reactive oxygen species.

Applications in Catalysis Research

The role of this compound in catalysis research is primarily as a substrate or product in catalyzed reactions, rather than as a catalyst itself. The benzothiazole core is a common target in synthetic organic chemistry, and numerous methods have been developed for its formation and functionalization using catalysts.

For example, palladium-catalyzed reactions are employed for the C-H functionalization of the benzothiazole ring. One reported method involves the decarbonylative C-H difluoromethylation of azoles, including benzothiazole, using a palladium-XantPhos catalyst system. acs.org In such reactions, the benzothiazole acts as the substrate that is being chemically modified. Similarly, trifluoromethyl benzothiazole sulfones have been used in visible-light-induced reactions to functionalize other molecules without the need for a photocatalyst. acs.org

Furthermore, the synthesis of 2-substituted benzothiazoles, including those with alkyl chains, often involves condensation reactions between 2-aminothiophenol (B119425) and various carbonyl compounds or their equivalents, frequently facilitated by a catalyst to improve yield and reaction conditions. mdpi.comnih.gov For instance, n-tetrabutylammonium iodide (TBAI) has been used as a catalyst for the one-pot synthesis of S-alkyl/aryl benzothiazole-2-carbothioates. nih.gov These studies highlight the importance of the benzothiazole scaffold as a building block in catalyzed synthetic strategies.

Environmental Occurrence and Transformation Pathways of 2 Nonyl 1,3 Benzothiazole

Detection and Quantification in Environmental Matrices (e.g., Water, Dust, Consumer Products)

Benzothiazoles are recognized as prevalent environmental contaminants due to their widespread use. They have been detected in various environmental compartments, including water, dust, and consumer products. However, specific quantitative data for 2-Nonyl-1,3-benzothiazole is not extensively documented in publicly available research.

Studies have confirmed the presence of various benzothiazole (B30560) derivatives in indoor dust, suggesting that consumer products are a significant source. While a direct link to this compound is not explicitly established in the provided information, the general findings on benzothiazoles in dust imply a potential for its presence.

In aquatic environments, benzothiazoles are frequently detected. Research on urban runoff has identified several benzothiazole compounds, indicating their release from sources such as tire wear particles. Although specific concentrations for this compound are not provided, the consistent detection of other benzothiazoles in water systems points to the possibility of its co-occurrence.

Environmental Distribution and Transport Processes

The environmental distribution of benzothiazoles is largely governed by their physical and chemical properties and their release from various sources. As a class of compounds, they can be transported through atmospheric and aquatic pathways.

The association of benzothiazoles with tire wear debris is a major route for their distribution into the environment. Road runoff can then carry these particles into nearby water bodies and soils. The transport of these compounds is also influenced by their partitioning behavior between water, soil, and sediment. The long nonyl chain in this compound would likely increase its hydrophobicity, suggesting a greater tendency to adsorb to particulate matter and sediments compared to less substituted benzothiazoles.

Degradation Pathways and Transformation Products

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including photolysis, biodegradation, and chemical degradation. Research on other benzothiazoles provides insights into the potential transformation pathways.

Photolytic Degradation Mechanisms

Photolytic degradation, or the breakdown of compounds by light, is a potential transformation pathway for benzothiazoles in the environment, particularly in sunlit surface waters. Studies on other benzothiazole compounds have shown that they can undergo photodegradation. The specific mechanisms and the resulting transformation products for this compound have not been detailed in the available literature. However, it is plausible that the benzothiazole ring system would be the primary site of photochemical reactions.

Biodegradation Processes in Aquatic and Terrestrial Systems

Biodegradation is a key process for the removal of organic contaminants from the environment. Research has shown that some benzothiazole derivatives can be biodegraded by microorganisms in both aquatic and terrestrial systems. The rate and extent of biodegradation can be influenced by the specific structure of the compound and the environmental conditions. The presence of the long alkyl (nonyl) chain in this compound may affect its bioavailability and susceptibility to microbial attack. Specific studies on the biodegradation of this compound are needed to determine its persistence in the environment.

Chemical Degradation Pathways

Chemical degradation processes, such as hydrolysis and oxidation, can also contribute to the transformation of benzothiazoles in the environment. The stability of the benzothiazole ring can be influenced by factors like pH and the presence of oxidizing agents. While general information on the chemical degradation of benzothiazoles exists, specific pathways and kinetics for this compound are not well-documented.

Analytical Techniques for the Detection and Quantification of 2 Nonyl 1,3 Benzothiazole

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 2-Nonyl-1,3-benzothiazole, enabling its separation from complex sample mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique for the separation of thermally labile and less volatile compounds, including many benzothiazole (B30560) derivatives. While some benzothiazoles are prone to decomposition in GC systems, HPLC offers a milder analytical approach. pqri.org Methods have been developed for the simultaneous determination of various benzothiazoles, such as 2-mercaptobenzothiazole (B37678) (MBT) and its oxidized form, 2,2'-dithiobis-benzothiazole (MBTS), using reversed-phase HPLC. ijpsonline.com A typical HPLC system for benzothiazole analysis might employ a C18 column as the stationary phase and a mobile phase consisting of a mixture of solvents like tetrahydrofuran, acetonitrile (B52724), and a buffer solution, with detection often performed using a UV detector. ijpsonline.com

A study on the simultaneous determination of MBT and MBTS utilized a WATERS Isocratic 510 pump, a Rheodyne valve injector with a 20 microlitre loop, and a WATERS 486 UV detector. ijpsonline.com The separation was achieved on a Microbondapak C18 column with a mobile phase of THF:acetonitrile:buffer (40:40:20 v/v) at a flow rate of 1.0 ml/min, monitored at 240 nm. ijpsonline.com

| Parameter | Value |

| Instrument | WATERS Isocratic 510 pump, Rheodyne 7125 valve injector, WATERS 486 UV detector |

| Column | Microbondapak C18 (10 micron), 30 cm |

| Mobile Phase | THF:Acetonitrile:Buffer (40:40:20 v/v), pH 4.0 |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 240 nm |

| Internal Standard | Naphthalene |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It is frequently used to separate benzothiazoles from environmental and industrial samples. plymouth.ac.ukscispace.com For instance, GC has been employed to analyze benzothiazole in wine and to identify it as a marker for tire particles. plymouth.ac.uknih.gov

In a study developing a method to identify tire particles, GC-flame ionization detection (GC-FID) was used for initial screening and to ensure samples were within the linear range for subsequent GC-MS analysis. plymouth.ac.uk The analysis was performed on an Agilent 7890A GC instrument with a 1 µL injection volume. plymouth.ac.uk Although many benzothiazoles can be thermally labile, GC methods have been successfully developed for their analysis. pqri.org

Mass Spectrometric Detection Methods

Mass spectrometry (MS) is often coupled with chromatographic techniques to provide highly selective and sensitive detection of this compound. The choice of ionization source and mass analyzer depends on the specific analytical requirements.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds. When coupled with tandem mass spectrometry (MS/MS), it offers enhanced selectivity and structural information. ESI-MS/MS has been used for the fingerprinting of complex mixtures containing various natural products and for the analysis of 2-arene-2-oxazolines. psu.edunih.gov The fragmentation patterns observed in ESI-MS/MS can help in the identification of specific compounds. nih.gov This technique can be particularly useful for distinguishing between isomers and for characterizing unknown compounds in a sample. psu.edu The development of LC-MS/MS methods has allowed for the detection of benzothiazoles at very low concentrations, such as nanogram levels in rubber extracts. pqri.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust technique for the analysis of volatile and semi-volatile organic compounds, including this compound. It combines the separation power of GC with the sensitive and selective detection of MS. GC-MS has been successfully applied to the determination of benzothiazoles in various matrices, such as environmental samples and consumer products. plymouth.ac.ukscispace.comnih.govnih.gov For example, a method was developed for the simultaneous determination of benzothiazoles and other emerging contaminants in the marine environment using solid-phase extraction followed by GC-MS. scispace.com This method demonstrated good precision and recoveries for a range of target compounds. scispace.com In another application, GC-MS was used to analyze benzothiazole in wine, with a detection limit of 45 parts per trillion. nih.gov

A study on the analysis of bioactive components from plant extracts utilized GC-MS to identify various compounds. researchgate.net The analysis was performed using a system that allowed for the characterization of the chemical compositions of the extract. researchgate.net

| Parameter | Value |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Application | Analysis of benzothiazole in wine |

| Detection Limit | 45 ppt |

| Linearity | Up to 100 ppb |

| Quantification | Standard additions method |

Sample Preparation and Extraction Protocols

Effective sample preparation is crucial for the accurate analysis of this compound, as it is often present in complex matrices at low concentrations. The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances.

For aqueous samples, solid-phase extraction (SPE) is a commonly employed technique. nih.gov The optimization of SPE parameters, such as the type of sorbent, sample pH, and elution solvent, is critical for achieving high recovery rates. nih.gov For solid samples like sediment and sludge, methods such as ultrasonic extraction followed by SPE purification (UE-SPE) and pressurized liquid extraction (PLE) have been compared and optimized. nih.gov

In a study analyzing benzothiazoles in various environmental matrices, SPE was used for water samples, while UE-SPE and PLE were evaluated for solid samples. nih.gov Another study utilized headspace solid-phase microextraction (HS-SPME) for the analysis of benzothiazole in wine, a method that is fast, inexpensive, and solvent-free. nih.gov For the analysis of benzothiazole from tire particles, an ultrasound-assisted extraction method was employed. plymouth.ac.uk

The choice of extraction method depends on the sample matrix, the physicochemical properties of the analyte, and the subsequent analytical technique. For instance, in the analysis of 2-mercaptobenzothiazole in urine, enzymatic hydrolysis is used to release the free analyte from its conjugated forms before analysis by LC-MS/MS. publisso.de

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. sigmaaldrich.com It is employed to extract, concentrate, and purify analytes from a liquid sample before chromatographic analysis. sigmaaldrich.comsigmaaldrich.cn The choice of sorbent is critical and depends on the properties of the analyte and the matrix. interchim.fr For benzothiazoles, which are a class of compounds with varying polarities, different types of sorbents can be utilized, including reversed-phase (e.g., C8, C18), normal-phase, and ion-exchange phases. interchim.frnih.gov

The general SPE process involves four steps:

Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for adsorbing the analyte.

Loading: The sample is passed through the sorbent bed, where the analyte and some matrix components are retained.

Washing: Impurities are selectively washed from the sorbent with a solvent that does not elute the analyte of interest.

Elution: A different solvent is used to desorb the analyte from the sorbent, and the resulting solution is collected for analysis.

In the context of benzothiazole analysis, SPE has been employed for aqueous samples. For instance, a method for the simultaneous analysis of various benzothiazoles and organic UV filters in surface water and wastewater utilized SPE for sample extraction. nih.gov The optimization of SPE parameters such as the type of cartridge, sample pH, and elution solvent is crucial for achieving high recovery rates. nih.gov However, some studies have noted challenges with SPE for certain benzothiazoles, where low recovery rates were observed, potentially due to the volatility of the compounds or incomplete elution. ucdavis.edu

| Parameter | Description | Relevance to this compound Analysis |

| Sorbent Type | The stationary phase material (e.g., C18, polymeric). nih.gov | Due to the nonpolar nonyl group, a reversed-phase sorbent like C18 would be appropriate for retaining this compound from aqueous matrices. |

| Sample pH | The pH of the sample can affect the charge state of the analyte and its retention on the sorbent. | The benzothiazole moiety has basic properties, and adjusting the pH might be necessary to ensure optimal retention and elution. |

| Elution Solvent | The solvent used to desorb the analyte from the sorbent. nih.gov | A solvent or solvent mixture with sufficient strength to overcome the hydrophobic interactions between this compound and a C18 sorbent would be required, such as acetonitrile or methanol. |

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique for extracting organic compounds from solid and semi-solid samples. nih.govmdpi.com It utilizes solvents at elevated temperatures and pressures, which enhances the extraction efficiency by increasing analyte solubility and solvent penetration into the sample matrix. nih.govnih.gov This method offers advantages such as reduced extraction time and lower solvent consumption compared to traditional techniques like Soxhlet extraction. mdpi.com

The PLE process involves the following steps:

The sample is loaded into a stainless-steel extraction cell.

The cell is filled with the extraction solvent and heated to a specified temperature.

The cell is pressurized to maintain the solvent in its liquid state above its boiling point.

After a set extraction time, the extract is purged from the cell with an inert gas into a collection vial.

PLE has been compared with other extraction methods for solid samples containing benzothiazoles. nih.gov The optimization of PLE parameters, including the choice of solvent, temperature, and the number of extraction cycles, is critical for achieving high extraction efficiency. nih.gov For a compound like this compound, which is expected to be present in solid matrices like sediments or sludge, PLE can be a powerful extraction technique. The use of a nonpolar or moderately polar solvent would be suitable for extracting this relatively nonpolar compound.

| Parameter | Description | Relevance to this compound Analysis |

| Extraction Solvent | The choice of solvent is based on the analyte's solubility. researchgate.net | A solvent like hexane (B92381), dichloromethane, or a mixture including a more polar solvent like acetone (B3395972) could be effective for this compound. |

| Temperature | Higher temperatures increase the solubility of the analyte and the diffusion rate. nih.gov | An optimal temperature needs to be determined to ensure efficient extraction without causing degradation of the analyte. |

| Pressure | High pressure keeps the solvent in a liquid state at temperatures above its boiling point. nih.gov | Standard PLE pressures are typically sufficient for this purpose. |

| Extraction Cycles | Multiple static extraction cycles can improve the recovery of the analyte. nih.gov | Optimizing the number of cycles ensures complete extraction from the sample matrix. |

Ultrasound-Assisted Solvent Extraction (UASE)

Ultrasound-Assisted Solvent Extraction (UASE), or sonication, utilizes the energy of ultrasonic waves to enhance the extraction of compounds from a sample matrix into a solvent. nih.gov The acoustic cavitation produced by the ultrasound creates micro-implosions that disrupt cell walls and improve solvent penetration, thereby increasing the mass transfer of the analyte into the solvent. researchgate.net UASE is often valued for its simplicity, speed, and efficiency. nih.gov

In a typical UASE procedure:

The sample is immersed in an appropriate extraction solvent in a vessel.

The vessel is placed in an ultrasonic bath or a probe sonicator is used.

The sample is sonicated for a specific duration.

The extract is then separated from the solid residue by filtration or centrifugation.

For the analysis of benzothiazoles in solid samples like sediment and sludge, UASE has been used, often in combination with a clean-up step like SPE (referred to as UE-SPE). nih.gov The selection of the extraction solvent and the duration of sonication are key parameters to optimize for efficient extraction. nih.gov Given its effectiveness for a range of organic pollutants, UASE is a viable technique for the extraction of this compound from solid environmental samples.

| Parameter | Description | Relevance to this compound Analysis |

| Extraction Solvent | The solvent should have a high affinity for the analyte. | A mixture of polar and non-polar solvents, such as hexane and acetone, might be used to efficiently extract this compound. |

| Sonication Time | The duration of the ultrasound application. nih.gov | This needs to be optimized to maximize extraction without degrading the target compound. |

| Temperature | The temperature of the extraction medium during sonication. | While UASE can be performed at room temperature, controlling the temperature might be necessary to ensure reproducibility. nih.gov |

Method Validation and Performance Characteristics

Method validation is essential to ensure that an analytical method is reliable, accurate, and precise for its intended purpose. Key performance characteristics that are evaluated include linearity, limits of detection (LOD), and recoveries.

For the analysis of benzothiazoles, including compounds structurally related to this compound, methods have been developed and validated using techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.gov

Linearity: The linearity of an analytical method describes its ability to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (R²). For a method analyzing various benzothiazoles, linearity is generally established over a specific concentration range with R² values ideally close to 1.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for determining the applicability of a method for trace analysis. A study developing a method for 10 benzothiazoles and 10 organic UV filters reported the following LOQs: nih.gov

| Matrix | LOQ Range for 20 Target Compounds (ng/L or ng/g) |

| Surface Water | 0.01 - 2.12 ng/L |

| Wastewater | 0.05 - 6.14 ng/L |

| Sediment (UE-SPE method) | 0.04 - 5.88 ng/g |

| Sludge (UE-SPE method) | 0.22 - 6.61 ng/g |

Table based on data for a suite of 20 benzothiazoles and UV filters. nih.gov

Recoveries: Recovery studies are performed to evaluate the efficiency of an extraction method by measuring the amount of analyte extracted from a spiked sample compared to the known amount added. High and reproducible recoveries are desirable. In a study analyzing benzothiazole derivatives from wastewater using liquid-liquid extraction, recoveries were reported to be high. ucdavis.edu For solid samples, the choice of extraction method can significantly impact recoveries. The comparison of UE-SPE and PLE for the extraction of benzothiazoles from sediment and sludge would involve evaluating the recovery for each method to determine the most efficient approach. nih.gov

| Compound Class | Matrix | Extraction Method | Recovery Rate (%) |

| Benzothiazole Derivatives | Wastewater | Liquid-Liquid Extraction | 87 - 95% |

Table based on data for several benzothiazole derivatives. ucdavis.edu

The validation of analytical methods for this compound would follow similar principles, with performance characteristics being specifically determined for this compound in the matrices of interest.

Biosynthetic Pathways and Natural Occurrences of Benzothiazole Derivatives

Occurrence of Benzothiazole (B30560) Scaffolds in Natural Products

Benzothiazole and its derivatives, while considered relatively rare in nature, have been identified in a diverse array of terrestrial and marine organisms. researchgate.netpublish.csiro.aupublish.csiro.au The parent compound, benzothiazole, has been detected as a volatile component in cranberries and tea leaves. researchgate.netpublish.csiro.au It is also produced by microorganisms, including the fungus Aspergillus clavatus and the marine bacterium Micrococcus sp. researchgate.net

The benzothiazole nucleus is a key feature in several complex alkaloids and other bioactive compounds. nih.govresearchgate.net These natural products exhibit a wide range of structural complexity, from simple derivatives to intricate, multi-ring systems. researchgate.net The presence of this scaffold in natural products has spurred interest in its biological activities and potential applications. mdpi.com

Proposed Biosynthetic Routes (e.g., from Cysteine and Quinones)

While the biosynthesis of many benzothiazole natural products has not been fully elucidated, a common proposed pathway involves the condensation of cysteine with a quinone derivative. publish.csiro.auwikipedia.org This hypothesis is strongly supported by studies on the biosynthesis of firefly luciferin. researchgate.netplos.org

The proposed mechanism suggests that the formation of the benzothiazole nucleus begins with the addition of the amino acid L-cysteine to a p-benzoquinone derivative. publish.csiro.auplos.org This is followed by an intramolecular cyclization and subsequent ring contraction of the resulting benzothiazine adduct to form the stable benzothiazole ring system. publish.csiro.auresearchgate.net Isotope-labeling experiments have provided strong evidence for this pathway, demonstrating the incorporation of labeled L-cysteine and p-benzoquinone into firefly luciferin. plos.orgnih.gov This biosynthetic strategy highlights nature's elegant method for constructing this heterocyclic scaffold from common metabolic precursors. researchgate.netnih.gov

Examples of Naturally Occurring Benzothiazole-Containing Compounds

The structural diversity of naturally occurring benzothiazoles is vast. One of the most famous examples is D-luciferin, the light-emitting substrate in fireflies, which features a benzothiazole core. researchgate.netwikipedia.org Beyond this well-known molecule, a variety of other benzothiazole-containing compounds have been isolated from different natural sources.

The ansamycin (B12435341) family of antibiotics includes members like rifamycin (B1679328) P and rifamycin Q, which are produced by mutant strains of the bacterium Nocardia mediterranei and contain a benzothiazole moiety. publish.csiro.au Similarly, thiazinotrienomycins F and G, isolated from Streptomyces sp., are also part of this family and possess a benzothiazole structure. publish.csiro.au Marine sponges of the genus Dercitus have yielded a series of complex alkaloids, including dercitin, dercitamine, and cyclodercitin, all of which are built around a benzothiazole framework. researchgate.net

The table below summarizes some key examples of naturally occurring compounds that feature the benzothiazole scaffold.

| Compound Name | Natural Source |

| Benzothiazole | Cranberries (Vaccinium macrocarpon), Tea leaves, Aspergillus clavatus |

| D-luciferin | Fireflies (e.g., Photinus pyralis) |

| 6-Hydroxybenzothiazole-5-acetic acid | Actinosynnema sp., Paecilomyces lilacinus |

| Rifamycin P & Q | Nocardia mediterranei (mutant strain) |

| Thiazinotrienomycin F & G | Streptomyces sp. |

| Dercitin | Marine sponge (Dercitus sp.) |

| Dercitamine | Marine sponge (Dercitus sp.) |

| Cyclodercitin | Marine sponge (Dercitus sp.) |

| Mevashuntin | Not specified |

This table provides a selection of naturally occurring benzothiazole-containing compounds and their sources as documented in the scientific literature. researchgate.netpublish.csiro.au

Future Research Directions for 2 Nonyl 1,3 Benzothiazole

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally friendly methods for synthesizing 2-substituted benzothiazoles, including 2-Nonyl-1,3-benzothiazole, is a primary research focus. mdpi.com Traditional methods often involve harsh reaction conditions, toxic catalysts, and low yields. researchgate.net Future research will likely concentrate on green chemistry approaches to address these limitations.

Key areas for exploration include:

Catalyst-Free and Solvent-Free Reactions: Investigating reactions that proceed without the need for catalysts or solvents, reducing both cost and environmental impact. mdpi.com

Microwave-Assisted and Ultrasonic-Mediated Synthesis: Utilizing these technologies to accelerate reaction times, improve yields, and reduce energy consumption. mdpi.combepls.com

Use of Greener Solvents and Recyclable Catalysts: Exploring the use of water, ionic liquids, or polyethylene (B3416737) glycol (PEG) as environmentally benign solvents, and developing catalysts that can be easily recovered and reused. researchgate.netbepls.com

One-Pot, Multi-Component Reactions: Designing synthetic strategies where multiple reaction steps are combined into a single pot, minimizing waste and simplifying purification processes. pharmacyjournal.in

A promising general method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids. mdpi.commdpi.com For the specific synthesis of this compound, this would involve the reaction of 2-aminothiophenol with a nonanoyl derivative. Further research into optimizing this and other synthetic routes will be crucial for making this compound more accessible for various applications.

Advanced SAR Studies through Targeted Structural Modifications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzothiazole (B30560) derivatives, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be critical for their pharmacological effects. benthamscience.comresearchgate.net

Future SAR studies on this compound should focus on:

Modification of the Nonyl Chain: Systematically altering the length, branching, and introduction of functional groups into the 9-carbon alkyl chain at the C-2 position. This will help to determine the optimal lipophilicity and steric requirements for specific biological targets.

Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at different positions of the benzene ring to modulate the electronic properties and binding interactions of the molecule. pharmacyjournal.in

Comparative Analysis with Other 2-Alkyl-1,3-benzothiazoles: Synthesizing and evaluating a series of 2-alkyl-1,3-benzothiazoles with varying alkyl chain lengths to establish a clear trend in their activity.

These studies will provide valuable insights for designing more potent and selective analogs of this compound for specific applications.

Deeper Mechanistic Investigations into Biological and Material Applications

While benzothiazoles are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, the specific mechanisms of action for many derivatives, including this compound, are not fully understood. pharmacyjournal.inresearchgate.net

Future research should aim to:

Identify Specific Molecular Targets: Utilize techniques like affinity chromatography and proteomics to identify the specific enzymes, receptors, or other biomolecules that this compound interacts with to exert its biological effects.

Elucidate Signaling Pathways: Investigate the downstream signaling pathways that are modulated by the interaction of this compound with its molecular targets.

Explore Material Properties: Investigate the potential of this compound and its derivatives in material science, for example, as components in organic light-emitting diodes (OLEDs), sensors, or as corrosion inhibitors, building on the known applications of other benzothiazole compounds. beilstein-journals.org

Integration of Multi-Omics and High-Throughput Screening in Biological Studies

To accelerate the discovery of new biological applications for this compound, modern high-throughput and data-intensive approaches are essential.

High-Throughput Screening (HTS): Employing HTS assays to rapidly screen this compound and its derivatives against large libraries of biological targets. epa.gov This can help to identify novel activities and prioritize compounds for further investigation. A tiered approach, starting with single-concentration screening followed by concentration-response curves, can efficiently identify potent and relevant hits. epa.gov

Multi-Omics Approaches: Utilizing genomics, transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of the cellular response to treatment with this compound. This can reveal novel mechanisms of action and potential off-target effects.

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify trace amounts of this compound in various environmental and biological matrices is crucial for both efficacy and safety assessment.

Future research in this area should focus on developing and validating highly sensitive and selective analytical methods, such as:

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds like this compound. fastercapital.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for analyzing less volatile derivatives and metabolites of the compound. fastercapital.com

These advanced analytical techniques will be essential for pharmacokinetic studies, environmental monitoring, and ensuring the quality control of products containing this compound.

Comprehensive Environmental Fate Modeling and Remediation Strategies

As with any chemical compound, understanding the environmental fate and potential for persistence of this compound is of paramount importance. Environmental fate models are quantitative tools used to predict how a chemical will move and transform in the environment. researchgate.net

Future research should involve:

Multimedia Environmental Fate Modeling: Using models like SimpleBox or Markov chain-based models to predict the distribution and persistence of this compound in different environmental compartments, including air, water, soil, and sediment. researchgate.netnih.gov These models integrate data on transport, partitioning, and degradation processes. cefic-lri.org

Biodegradation and Abiotic Degradation Studies: Investigating the susceptibility of this compound to breakdown by microorganisms and abiotic processes like hydrolysis and photolysis. cefic-lri.orgresearchgate.net

Development of Remediation Strategies: Based on the findings from fate and transport studies, developing effective strategies to remove or neutralize the compound from contaminated environments, should the need arise.

By proactively addressing these research areas, the scientific community can ensure the responsible and effective development and application of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.